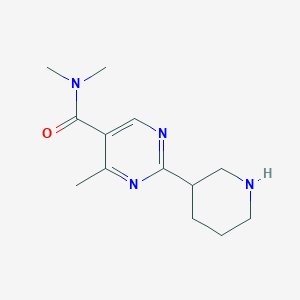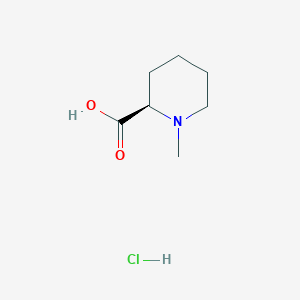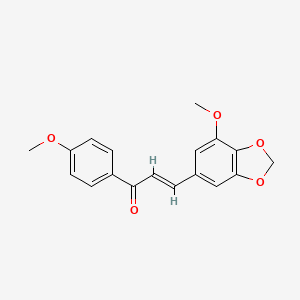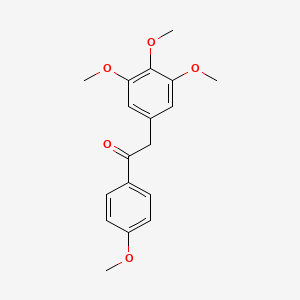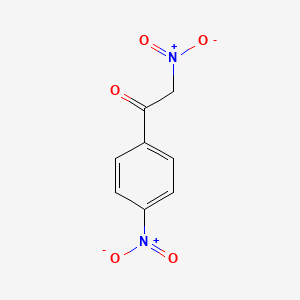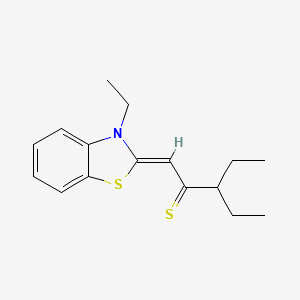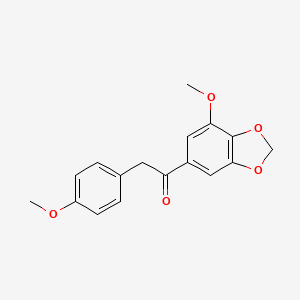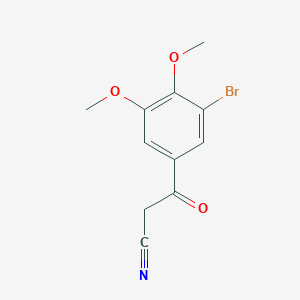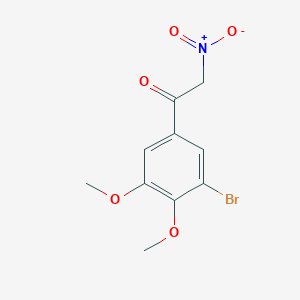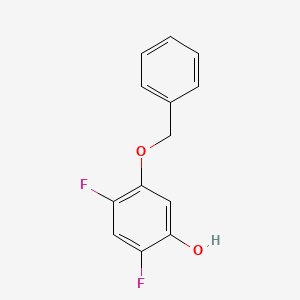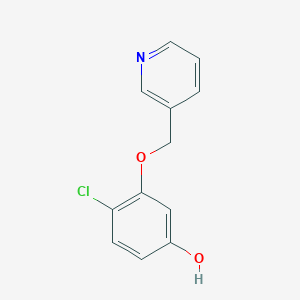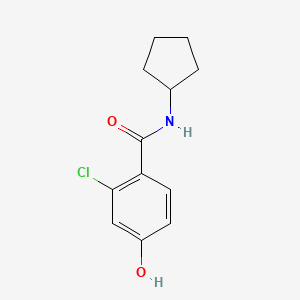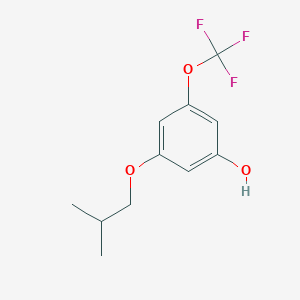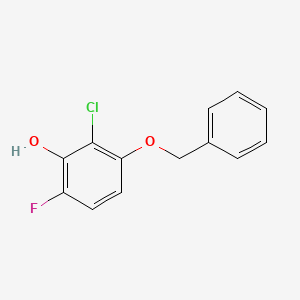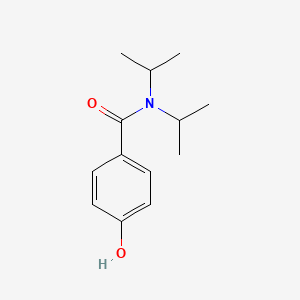
4-hydroxy-N,N-bis(propan-2-yl)benzamide
描述
4-hydroxy-N,N-bis(propan-2-yl)benzamide is an organic compound characterized by a benzamide core substituted with a hydroxy group at the para position and two isopropyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-bis(propan-2-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Amidation: The carboxylic acid group of 4-hydroxybenzoic acid is converted to an amide using isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Bulk Amidation: Large-scale amidation reactions using automated reactors to mix 4-hydroxybenzoic acid with isopropylamine and a coupling agent.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as crystallization and distillation to isolate the final product.
化学反应分析
Types of Reactions
4-hydroxy-N,N-bis(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-oxo-N,N-bis(propan-2-yl)benzamide.
Reduction: 4-hydroxy-N,N-bis(propan-2-yl)benzylamine.
Substitution: 4-alkoxy-N,N-bis(propan-2-yl)benzamide or 4-acetoxy-N,N-bis(propan-2-yl)benzamide.
科学研究应用
4-hydroxy-N,N-bis(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Used in the synthesis of polymers and resins due to its functional groups that can undergo polymerization reactions.
Biological Studies: Studied for its effects on enzyme activity and protein interactions.
Industrial Applications: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-hydroxy-N,N-bis(propan-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Protein Interaction: The hydroxy and amide groups facilitate hydrogen bonding and van der Waals interactions with proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
4-hydroxy-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups.
4-hydroxy-N,N-diethylbenzamide: Contains ethyl groups instead of isopropyl groups.
4-hydroxy-N,N-bis(tert-butyl)benzamide: Features tert-butyl groups, providing bulkier substituents.
Uniqueness
4-hydroxy-N,N-bis(propan-2-yl)benzamide is unique due to its specific combination of hydroxy and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-hydroxy-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)14(10(3)4)13(16)11-5-7-12(15)8-6-11/h5-10,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJWBPAOJXIYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
